4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a pyridine ring with a cyano group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include using more efficient catalysts, recycling solvents, and employing continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide: shares structural similarities with other heterocyclic compounds, such as imidazole and pyridine derivatives.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyridine derivatives: Often used in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyano group and the morpholine ring, in particular, allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C14H16N4O2 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-(6-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c15-7-11-3-4-12(8-16-11)18-5-6-20-13(9-18)14(19)17-10-1-2-10/h3-4,8,10,13H,1-2,5-6,9H2,(H,17,19) |
InChI Key |
WUURWFPAGDIEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=CN=C(C=C3)C#N |
Origin of Product |
United States |
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